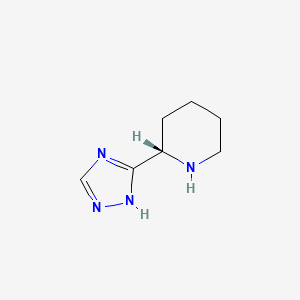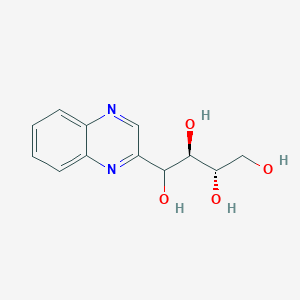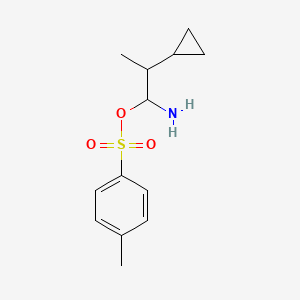
1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate is an organic compound that features a cyclopropyl group attached to a propyl chain, which is further connected to an amino group. The compound also contains a 4-methylbenzene-1-sulfonate moiety. This unique structure combines the properties of cyclopropyl, amino, and sulfonate groups, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amino group.
Sulfonation: The final step involves the sulfonation of the benzene ring, which can be achieved using sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonate group can be reduced to a sulfinate or sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Sulfinate or sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the sulfonate group can enhance solubility and facilitate transport across biological membranes. The cyclopropyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-cyclopropylpropyl benzene-1-sulfonate: Lacks the methyl group on the benzene ring.
1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-carboxylate: Contains a carboxylate group instead of a sulfonate group.
1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-phosphate: Contains a phosphate group instead of a sulfonate group.
Uniqueness
1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of the sulfonate group enhances its solubility and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
(1-amino-2-cyclopropylpropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H19NO3S/c1-9-3-7-12(8-4-9)18(15,16)17-13(14)10(2)11-5-6-11/h3-4,7-8,10-11,13H,5-6,14H2,1-2H3 |
InChI Key |
RMIGJUYNNPMGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C(C)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



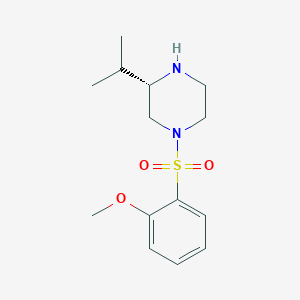
![2-({4-[(Cyclopropylmethyl)amino]cyclohexyl}amino)ethan-1-ol](/img/structure/B11751329.png)
![1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B11751333.png)
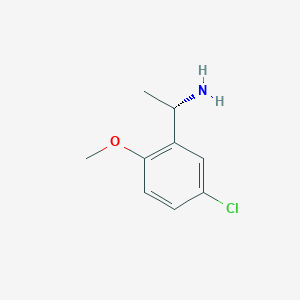
![1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11751345.png)
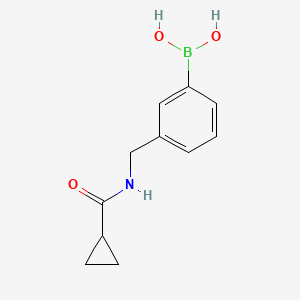
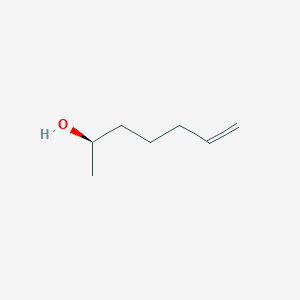
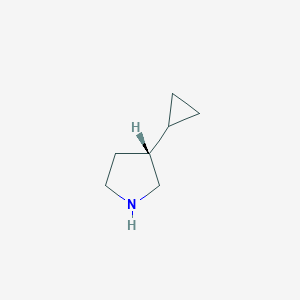
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751366.png)
![11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11751370.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751372.png)
